

Inter-laboratory Comparison of Daclatasvir Impurity Analysis: A Comparative Guide

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Compound of Interest

Compound Name: *Daclatasvir Impurity B*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Daclatasvir. The information is compiled from published, validated methods to assist in the selection and implementation of robust analytical techniques for quality control and drug development. This document summarizes quantitative data in structured tables, details experimental protocols, and provides visual workflows to facilitate understanding.

Introduction to Daclatasvir Impurity Analysis

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV).[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the medication.[1][2] Impurities can originate from the manufacturing process, degradation of the drug substance, or interactions with excipients.[1][2] Regulatory bodies like the FDA, EMA, and ICH have strict guidelines for the identification and quantification of impurities in pharmaceutical products.[2][3]

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS) are essential for the accurate identification and quantification of these impurities.[2][3] This guide focuses on a comparative overview of HPLC and UPLC methods that have been successfully applied to Daclatasvir impurity analysis.

Data Presentation: Comparison of Chromatographic Methods

The following tables summarize key parameters from various validated HPLC and UPLC methods for the analysis of Daclatasvir and its impurities. This allows for a direct comparison of their performance and applicability.

Table 1: Comparison of Validated RP-HPLC and UPLC Methods for Daclatasvir Impurity Analysis

Parameter	Method 1: RP-HPLC[4]	Method 2: RP-HPLC[5]	Method 3: UPLC[6]
Column	Hypersil C18 (4.6 x 250 mm, 5 µm)	Waters Symmetry C18 (150 x 4.6 mm, 5 µm)	Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase	Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)	10 mM ammonium acetate (pH 5.0) and acetonitrile (gradient)	A: 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH 2.5) B: Acetonitrile
Flow Rate	0.7 mL/min	Not Specified	0.4 mL/min
Detection Wavelength	315 nm	Not Specified	305 nm
Retention Time (Daclatasvir)	3.760 ± 0.01 min	Not Specified	7.7 min
Run Time	10 min	Not Specified	15 min

Table 2: System Suitability Parameters from a Validated UPLC Method[7]

Compound	Retention Time (min)	Relative Retention Time (RRT)	Resolution
Impurity 1	3.5	0.45	-
Impurity 2	5.8	0.75	5.2
Daclatasvir	7.7	1.00	4.8
Impurity 3	9.2	1.19	3.9
Impurity 4	10.5	1.36	3.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the literature.

This method is designed for the estimation of Daclatasvir in tablet formulations in the presence of its degradation products.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Hypersil C18 (4.6 x 250 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and 0.05% o-phosphoric acid in water (50:50 v/v), filtered and degassed.
- Flow Rate: 0.7 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 315 nm.
- Injection Volume: 10 μ L.
- Sample Preparation (Tablets):
 - Weigh and finely powder no fewer than 20 tablets.

- Accurately weigh a portion of the powder equivalent to 50 mg of Daclatasvir and transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
- Allow the solution to cool to room temperature.
- Dilute to the mark with the mobile phase and mix well.
- Filter the solution through a 0.45 µm membrane filter.

This stability-indicating UPLC method is suitable for the quantitative determination of degradation products and process-related impurities.

- Instrumentation: A UPLC system with a PDA or QDa mass detector.
- Column: Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH adjusted to 2.5 with phosphoric acid).
- Mobile Phase B: Acetonitrile.
- Gradient Program:

Time (min)	%A	%B
0.0	70	30
4.0	70	30
8.0	30	70
10.0	30	70
10.5	70	30

| 15.0 | 70 | 30 |

- Flow Rate: 0.4 mL/min.

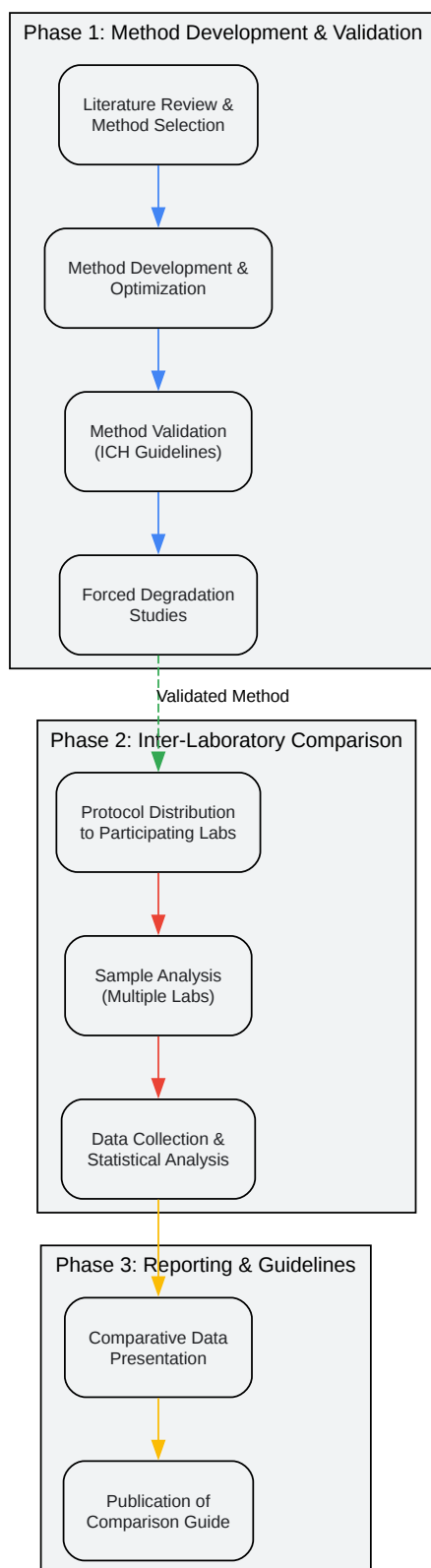
- Column Temperature: 40°C.
- Detection Wavelength: 305 nm.
- Injection Volume: 1 µL.
- Diluent: Water:Acetonitrile (50:50, v/v).

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

- Acid Hydrolysis: Treat the drug substance with 0.1 N HCl and reflux at 60-80°C for 2-4 hours. [\[1\]](#)[\[8\]](#) Neutralize the solution before analysis.
- Base Hydrolysis: Treat the drug substance with 0.1 N NaOH and reflux at 60-80°C for 2-4 hours.[\[5\]](#)[\[8\]](#) Neutralize the solution before analysis.
- Oxidative Degradation: Treat the drug substance with 3-30% H₂O₂ at 60°C for 4-6 hours.[\[4\]](#)[\[8\]](#)
- Thermal Degradation: Expose the solid drug substance to dry heat at 100-105°C for 24 to 72 hours.[\[5\]](#)[\[8\]](#)

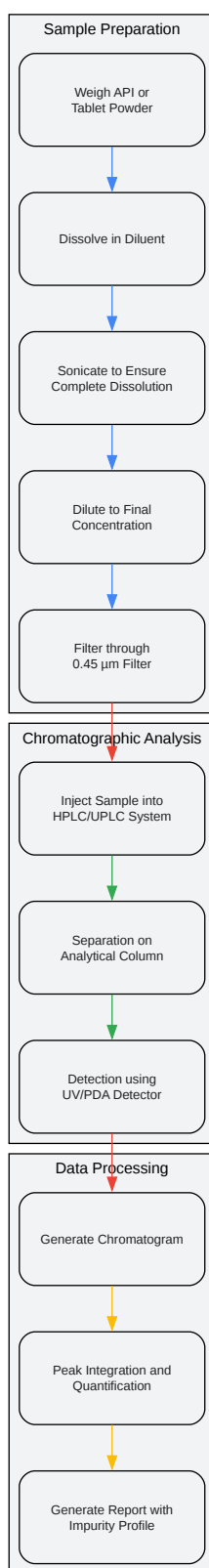
Visualizations

The following diagrams illustrate key workflows and logical relationships in the inter-laboratory comparison and analysis of Daclatasvir impurities.



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Caption: Workflow for an Inter-laboratory Comparison Study.



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Caption: General Experimental Workflow for Daclatasvir Impurity Analysis.

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